N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine is a chemical compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring and a trifluoromethyl group attached to a pyridine structure, which contributes to its unique properties and biological activities. It is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.
The compound is identified by its CAS number 1707581-27-8 and has been documented in various chemical databases, including PubChem and Chemsrc. It is classified as a pharmaceutical intermediate, often used in the synthesis of biologically active molecules. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in drug design .
The synthesis of N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine can be achieved through several methods, typically involving the reaction between piperidine derivatives and pyridine intermediates. A common approach includes:
Technical details such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular formula for N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine is C10H10F3N3. Its molecular weight is approximately 245.24 g/mol. The structural representation includes:
The three fluorine atoms significantly influence the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets .
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine can participate in various chemical reactions, including:
These reactions are essential for developing analogs with varying biological activities .
The mechanism of action for N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine largely depends on its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, it may inhibit particular kinases or other proteins crucial for cellular signaling pathways.
Data from pharmacological studies suggest that compounds with similar structures often exhibit potent inhibitory effects on various cancer cell lines, indicating potential applications in oncology .
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling, storage, and application in drug formulation .
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has potential applications in several scientific fields:
The ongoing research into this compound underscores its significance in developing new therapeutic agents .
The strategic fusion of piperidine and trifluoromethylpyridine motifs represents a deliberate design approach in modern medicinal chemistry to enhance pharmacological profiles. This hybrid architecture combines piperidine’s proven capacity for target engagement with the trifluoromethylpyridine group’s metabolic stability and bioavailability enhancements. The specific compound N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine (CAS: 1779124-06-9, MW: 245.24 g/mol) exemplifies this approach, featuring a direct nitrogen linkage between the piperidine and the pyridine ring’s 3-position, adjacent to the electron-withdrawing trifluoromethyl group at C2 [2].
Historically, such hybrids emerged from systematic structure-activity relationship (SAR) studies seeking to optimize pharmacokinetic properties while maintaining target affinity. The 2-(trifluoromethyl)pyridine subunit is prevalent in agrochemicals and pharmaceuticals due to its resistance to oxidative metabolism, while the piperidine ring offers conformational flexibility for receptor binding [5] [6]. Early examples include kinase inhibitors and neurotransmitter modulators where this hybrid scaffold improved blood-brain barrier penetration and target residence time. The molecular framework of N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine serves as a versatile intermediate for further derivatization, enabling access to compounds with diverse biological activities through functionalization of the piperidine nitrogen or the pyridine ring [2] [7].
Table 1: Evolution of Piperidine-Trifluoromethylpyridine Hybrid Pharmacophores
Structural Feature | Early Applications | Modern Derivatives | Impact on Drug Design |
---|---|---|---|
Unsubstituted piperidine-pyridine | Antihistamines, Antipsychotics | CB1 antagonists (e.g., otenabant analogs) | Improved CNS penetration |
N-Functionalized piperidine | Local anesthetics | Sigma-1 receptor antagonists | Enhanced receptor subtype selectivity |
2-Trifluoromethylpyridine core | Agricultural fungicides | Anticancer agents (e.g., PI3K inhibitors) | Increased metabolic stability and bioavailability |
3-Amino linkage | Antimicrobial sulfonamides | Analgesics (dual H3/sigma-1 ligands) | Tunable physicochemical properties |
The trifluoromethyl (-CF₃) group in N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine profoundly influences its electronic, steric, and physicochemical properties. This substitution:
Table 2: Impact of Trifluoromethyl Group on Molecular Properties
Property | Pyridine (Unsubstituted) | 2-Methylpyridine | 2-Trifluoromethylpyridine | Biological Consequence |
---|---|---|---|---|
LogP (Calculated) | 0.65 | 1.02 | 1.78 | Enhanced membrane permeability |
Metabolic Clearance (HLM) | High | Moderate | Low | Extended plasma half-life |
H-Bond Acceptor Strength | pKa = 5.2 | pKa = 5.0 | pKa ≈ 3.2 | Increased fraction unionized at pH 7.4 |
Van der Waals Volume (ų) | - | 22.5 | 38.7 | Improved hydrophobic pocket binding |
The strategic placement of the -CF₃ group ortho to the piperidinylamino group in N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine induces steric constraints that favor bioactive conformations where the piperidine and pyridine rings adopt a perpendicular orientation, as confirmed by X-ray crystallography of analogous structures [5]. This geometry optimizes target engagement while minimizing off-target interactions.
Piperidine remains one of medicinal chemistry’s most privileged heterocycles due to its favorable physicochemical properties and versatile interactions with biological targets. In N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine, the piperidine ring serves three critical functions:
In neurological applications, piperidine-based compounds demonstrate exceptional versatility:
In oncology, piperidine-containing hybrids leverage the trifluoromethylpyridine moiety for targeted therapies:
Table 3: Clinically Relevant Piperidine-Containing Therapeutics
Compound | Therapeutic Area | Key Piperidine Function | Molecular Target | Approval Status |
---|---|---|---|---|
Otenabant | Obesity (withdrawn) | Central 4-aminopiperidine pharmacophore | CB1 inverse agonist | Phase III (halted) |
Alpelisib | Oncology (breast cancer) | Trifluoromethylpyridine-PI3K binding element | PI3Kα inhibitor | FDA Approved (2019) |
Donepezil | Neurology (Alzheimer's) | N-Benzylpiperidine memory enhancement | Acetylcholinesterase inhibitor | FDA Approved (1996) |
S1RA | Pain management | 4-[(4-Fluorophenyl)methyl]piperidine scaffold | Sigma-1 antagonist | Phase II completed |
Ubrogepant | Migraine | 1-(2,2,2-Trifluoroethyl)piperidinone | CGRP receptor antagonist | FDA Approved (2019) |
The enduring significance of N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine lies in its balanced physicochemical profile (cLogP ≈ 2.5, TPSA ≈ 12 Ų) that facilitates optimization for specific therapeutic applications. Its synthetic accessibility from commercially available 3-amino-2-(trifluoromethyl)pyridine and piperidine derivatives enables rapid analog generation for SAR exploration [2] [7]. As crystallography and computational modeling advance, this scaffold continues to enable precise targeting of complex disease pathways through rational structural refinement.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1